molecular formula C64H104O29 B138146 Sieboldianoside B CAS No. 152407-00-6

Sieboldianoside B

Cat. No. B138146
M. Wt: 1337.5 g/mol
InChI Key: GROQHEZXWUJYNW-ITUQRZNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sieboldianoside B is a natural compound that has been isolated from the roots of Phytolacca acinosa Roxb. It belongs to the triterpenoid saponin family and has been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Sieboldianoside B is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. In addition, Sieboldianoside B has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Biochemical And Physiological Effects

Sieboldianoside B has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage. It has also been found to reduce the levels of creatinine and blood urea nitrogen, which are markers of kidney damage. In addition, Sieboldianoside B has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sieboldianoside B in lab experiments is that it is a natural compound and has fewer side effects compared to synthetic compounds. Another advantage is that it has been extensively studied for its biological activities. However, one of the limitations is that it is difficult to obtain in large quantities due to its low yield from the roots of Phytolacca acinosa Roxb.

Future Directions

There are several future directions for the study of Sieboldianoside B. One of the directions is to investigate its potential use in the treatment of liver and kidney diseases. Another direction is to investigate its potential use in the treatment of cancer. Furthermore, the mechanism of action of Sieboldianoside B needs to be further elucidated to better understand its biological activities. Finally, more efficient methods for the synthesis of Sieboldianoside B need to be developed to obtain larger quantities for further research.
Conclusion:
In conclusion, Sieboldianoside B is a natural compound that possesses various biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has a protective effect on liver and kidney function and has been used in various scientific research studies to investigate its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.

Synthesis Methods

Sieboldianoside B can be extracted from the roots of Phytolacca acinosa Roxb using various methods such as solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The extracted compound can then be purified using HPLC to obtain a pure form of Sieboldianoside B.

Scientific Research Applications

Sieboldianoside B has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have a protective effect on liver and kidney function. Sieboldianoside B has been used in various scientific research studies to investigate its potential therapeutic applications.

properties

CAS RN

152407-00-6

Product Name

Sieboldianoside B

Molecular Formula

C64H104O29

Molecular Weight

1337.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1

InChI Key

GROQHEZXWUJYNW-ITUQRZNASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

synonyms

oleanolic acid- 3-O-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside
sieboldianoside B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.